molecular formula C12H10F3NO3 B1464284 1-(4-Trifluoromethylphenylcarbamoyl)cyclopropanecarboxylic acid CAS No. 113136-89-3

1-(4-Trifluoromethylphenylcarbamoyl)cyclopropanecarboxylic acid

Cat. No. B1464284
M. Wt: 273.21 g/mol
InChI Key: FJPKXZOILQOFOM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(4-Trifluoromethylphenylcarbamoyl)cyclopropanecarboxylic acid” is represented by the empirical formula C12H10F3NO3 . The InChI string representation of the molecule is 1S/C11H9F3O3/c12-11(13,14)17-8-3-1-7(2-4-8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16) .

Scientific Research Applications

Synthesis and Bioactivity

Research on compounds related to 1-(4-trifluoromethylphenylcarbamoyl)cyclopropanecarboxylic acid has shown that cyclopropanecarboxylic acid derivatives exhibit a range of biological activities. For instance, derivatives of N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, synthesized from cyclopropanecarboxylic acid, demonstrated notable herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

Molecular and Crystal Structures

The impact of substituents on the geometry of the cyclopropane ring has been studied, revealing insights into the molecular and crystal structures of cyclopropanecarboxylic acid derivatives. This research provides valuable information for understanding the structural characteristics that influence the biological activity and chemical reactivity of these compounds (Boer & Stam, 2010).

Ring-Opening Reactions

The ring-opening of donor-acceptor cyclopropanes by boronic acids and potassium organotrifluoroborates under metal-free conditions represents a significant advancement in the synthesis of functionalized cyclopropane derivatives. This method employs trifluoroacetic acid or boron trifluoride as promoters, facilitating the creation of new chemical entities with potential applications in drug development and materials science (Ortega & Csákÿ, 2016).

Heterocyclic Derivatives

The synthesis of new heterocyclic derivatives comprising thiadiazole and 1,2,4-triazole moieties from cyclopropane dicarboxylic acid showcases the versatility of cyclopropanecarboxylic acid derivatives in heterocyclic chemistry. These compounds could have implications for pharmaceuticals, agrochemicals, and materials science due to their unique structural features and potential biological activities (Sharba, Al-Bayati, Rezki, & Aouad, 2005).

Inhibition Studies

Cyclopropane-1,1-dicarboxylic acid and its derivatives have been investigated for their inhibitory effects on apple 1-aminocyclopropane-1-carboxylic acid oxidase. This research could have implications for understanding the regulation of ethylene production in plants, with potential applications in agriculture and horticulture (Dourtoglou & Koussissi, 2000).

Safety And Hazards

The safety information available for “1-(4-Trifluoromethylphenylcarbamoyl)cyclopropanecarboxylic acid” indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H302, which means it is harmful if swallowed . The substance is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c13-12(14,15)7-1-3-8(4-2-7)16-9(17)11(5-6-11)10(18)19/h1-4H,5-6H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPKXZOILQOFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Trifluoromethylphenylcarbamoyl)cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Trifluoromethylphenylcarbamoyl)cyclopropanecarboxylic acid
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1-(4-Trifluoromethylphenylcarbamoyl)cyclopropanecarboxylic acid
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1-(4-Trifluoromethylphenylcarbamoyl)cyclopropanecarboxylic acid
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1-(4-Trifluoromethylphenylcarbamoyl)cyclopropanecarboxylic acid
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1-(4-Trifluoromethylphenylcarbamoyl)cyclopropanecarboxylic acid
Reactant of Route 6
1-(4-Trifluoromethylphenylcarbamoyl)cyclopropanecarboxylic acid

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